molecular formula C12H26O5 B073479 3,6,9,12-Tetraoxahexadecan-1-OL CAS No. 1559-34-8

3,6,9,12-Tetraoxahexadecan-1-OL

Cat. No. B073479
CAS RN: 1559-34-8
M. Wt: 250.33 g/mol
InChI Key: MXVMODFDROLTFD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related macrocyclic and polyether compounds has been explored in various studies. For instance, the high-yield synthesis of 1,5,9,13-tetraazacyclohexadecane showcases a method that could be analogous to synthesizing 3,6,9,12-Tetraoxahexadecan-1-OL by focusing on condensation reactions and subsequent modifications (Smith et al., 1978). Another study provides a new route to synthesize 1-amino-3,6,9,12-tetraoxapentadecan-15-oic acid from tetraethylene glycol, which could offer insights into the synthetic pathways relevant to 3,6,9,12-Tetraoxahexadecan-1-OL (Wu et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds similar to 3,6,9,12-Tetraoxahexadecan-1-OL has been the subject of extensive research. The crystal structure analysis of 1,5,9,13-tetraazacyclohexadecane, for instance, offers valuable data on the spatial arrangement that could parallel the structural analysis of 3,6,9,12-Tetraoxahexadecan-1-OL, highlighting aspects like symmetry and nitrogen positioning (Smith et al., 1978).

Chemical Reactions and Properties

The chemical reactions and properties of 3,6,9,12-Tetraoxahexadecan-1-OL can be inferred from studies on similar compounds. For example, the synthesis and studies of octamethoxytetraphenylene provide insights into the inclusion properties and electrochemical data of related compounds, which could be relevant for understanding the reactivity and interaction of 3,6,9,12-Tetraoxahexadecan-1-OL with various agents (Lai et al., 2003).

Physical Properties Analysis

The physical properties of compounds akin to 3,6,9,12-Tetraoxahexadecan-1-OL, such as solubility, melting point, and boiling point, are crucial for practical applications. While direct studies on 3,6,9,12-Tetraoxahexadecan-1-OL are scarce, the examination of related compounds, like the crystal and molecular structure analyses, provide a foundation for understanding these properties (Ganapathy et al., 2013).

Scientific Research Applications

Anticancer Potential of Structurally Similar Compounds

Research into the bioactive compounds of the cyanobacterium Scytonema sp. MGL002, identified through gas chromatography–mass spectrometry (GC/MS), highlighted the anticancer potential of structurally similar compounds to 3,6,9,12-Tetraoxahexadecan-1-OL. In silico molecular docking studies of these compounds, including tetradecanoic acid and 9,12-octadeca dien-1-ol, with cancer biomarkers revealed strong binding affinity to hsp90 protein, suggesting a promising direction for anticancer drug development. The compounds demonstrated potent drug-like properties through Lipinski's drug-likeness test and ADME toxicity investigations, providing a foundation for further research into their anticancer properties (Niveshika et al., 2020).

Antischistosomal Activity of Derivative Compounds

A study on the synthetic compound 6-(1,2,6,7-tetraoxaspiro[7.11] nonadec-4-yl)hexan-1-ol, related to 3,6,9,12-Tetraoxahexadecan-1-OL, demonstrated potent antischistosomal activity against the juvenile stage of Schistosoma mansoni. The compound disrupted lysosome-like organelles within the parasite, leading to its death. This finding underscores the potential of structurally related compounds in the treatment of schistosomiasis, a disease caused by parasitic worms (Yamabe et al., 2017).

Catalytic Activity Enhancement by Nanostructure Morphology

Research on birnessite-type manganese oxide nanostructures, including compounds with related structural motifs to 3,6,9,12-Tetraoxahexadecan-1-OL, has demonstrated the significant impact of nanostructure morphology on catalytic activity. Nanoflowers of these oxides, due to their high surface area and concentration of oxygen vacancies, showed superior catalytic activity for benzene oxidation compared to nanowires and nanosheets. This highlights the potential application of structurally similar compounds in enhancing catalytic processes, especially in environmental remediation and industrial catalysis (Hou et al., 2014).

Synthesis of Structurally Similar Compounds

A study on the synthesis of 1-Amino-3,6,9,12-tetraoxapentadecan-15-oic acid from tetraethylene glycol outlines a novel route for producing compounds structurally related to 3,6,9,12-Tetraoxahexadecan-1-OL. Through a seven-step process involving esterification, mesylation, and azide substitution followed by reduction and hydrolysis, researchers developed an efficient and controllable method. This synthesis pathway opens up new possibilities for the production and study of similar compounds with potential applications in various scientific and industrial fields (Wu et al., 2016).

properties

IUPAC Name

2-[2-[2-(2-butoxyethoxy)ethoxy]ethoxy]ethanol
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InChI

InChI=1S/C12H26O5/c1-2-3-5-14-7-9-16-11-12-17-10-8-15-6-4-13/h13H,2-12H2,1H3
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InChI Key

MXVMODFDROLTFD-UHFFFAOYSA-N
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Canonical SMILES

CCCCOCCOCCOCCOCCO
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Molecular Formula

C12H26O5
Record name TETRAETHYLENE GLYCOL BUTYL ETHER
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DSSTOX Substance ID

DTXSID2027412
Record name 3,6,9,12-Tetraoxahexadecan-1-ol
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Molecular Weight

250.33 g/mol
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Physical Description

Liquid, Colorless liquid; [ICSC], COLOURLESS LIQUID.
Record name 3,6,9,12-Tetraoxahexadecan-1-ol
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Record name Tetraethylene glycol butyl ether
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Boiling Point

304 °C
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Flash Point

166 °C o.c.
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Solubility

Solubility in water: miscible
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Density

1.0 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00
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Vapor Density

Relative vapor density (air = 1): 8.6
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Vapor Pressure

Vapor pressure, Pa at 20 °C:
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Product Name

3,6,9,12-Tetraoxahexadecan-1-OL

CAS RN

1559-34-8
Record name Tetraethylene glycol monobutyl ether
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Melting Point

-33 °C
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